Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate is a heterocyclic compound with significant applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system, contributing to its biological activity and potential therapeutic properties. The molecular formula for this compound is , and its molecular weight is approximately 223.31 g/mol .
The synthesis of tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate typically involves multi-step organic reactions, including:
Technical details regarding specific reagents, catalysts, and conditions (such as temperature and solvent) can vary based on the synthetic route chosen.
The molecular structure of tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate features:
The structural representation can be described using various notations such as SMILES or InChI:
CC(C)(C)OC(=O)N1C2CCC1CC2=C
InChI=1S/C13H21NO2/c1-13(2,3)19-12(17)14-6-9-4-5-10(7-14)11(9)8-15/h4-5,9H,6-8H2,1-3H3
These notations provide a clear visualization of the compound's connectivity and stereochemistry .
Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate can participate in various chemical reactions due to its functional groups:
Technical details such as reaction conditions (temperature, solvent choice) are critical for optimizing yields and selectivity.
The mechanism of action for tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate primarily involves its interaction with biological targets:
Data from pharmacological studies can provide insights into binding affinities and efficacy against target receptors.
Key physical properties include:
Relevant chemical properties encompass:
These properties are essential for handling and application in laboratory settings .
Tert-butyl 8-methylene-3-azabicyclo[3.2.1]octane-3-carboxylate has diverse applications in scientific research:
Research continues to explore its potential therapeutic effects and applications in drug design .
CAS No.: 7621-14-9
CAS No.: 8031-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.:
CAS No.: 668462-13-3